molecular formula C19H13N3O5S2 B7737558 4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B7737558
M. Wt: 427.5 g/mol
InChI Key: VTZBKVYVWQEIAM-PFONDFGASA-N
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Description

4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that features a combination of benzamide, indole, and thiazolidine moieties

Properties

IUPAC Name

4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S2/c1-27-13-8-9(6-7-12(13)23)16(24)21-22-18(26)15(29-19(22)28)14-10-4-2-3-5-11(10)20-17(14)25/h2-8,23H,1H3,(H,20,25)(H,21,24)/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZBKVYVWQEIAM-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN2C(=O)C(=C3C4=CC=CC=C4NC3=O)SC2=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)NN2C(=O)/C(=C/3\C4=CC=CC=C4NC3=O)/SC2=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate thiazolidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and advanced spectroscopic techniques for characterization.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used in studies related to organic synthesis and reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzaldehyde: A simpler compound with similar functional groups.

    Indole derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.

    Thiazolidine derivatives: Compounds with the thiazolidine ring, often studied for their medicinal properties.

Uniqueness

The uniqueness of 4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

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